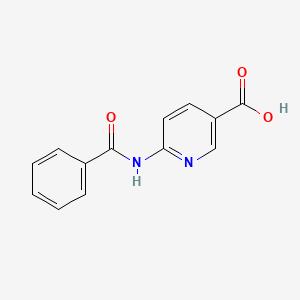![molecular formula C20H19NO5 B7464860 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide](/img/structure/B7464860.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide, also known as OX1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. OX1 belongs to the class of chromene derivatives and has been found to exhibit promising biological activities.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide involves the inhibition of various enzymes and signaling pathways that play a crucial role in the development and progression of various diseases. N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the development of inflammatory diseases. It also induces apoptosis, a process of programmed cell death, in cancer cells, thereby inhibiting their growth and proliferation. In addition, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide has been found to improve cognitive function and memory in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit low toxicity in animal studies. However, the limitations of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide include its poor solubility in water, which can make it challenging to administer in vivo. In addition, further studies are needed to determine the optimal dosage and duration of treatment for various diseases.
Future Directions
There are several future directions for the research on N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide. First, more studies are needed to determine the optimal dosage and duration of treatment for various diseases. Second, the development of more efficient methods for the synthesis and administration of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide would be beneficial. Third, further studies are needed to investigate the potential of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide as a therapeutic agent for other diseases, such as cardiovascular diseases and diabetes. Finally, the development of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide derivatives with improved efficacy and safety profiles could lead to the development of novel drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide involves the reaction of 3,4-dimethoxyphenethylamine with 4-hydroxycoumarin in the presence of a suitable catalyst. The resulting product is then subjected to further reactions to obtain the final compound.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative disorders, and inflammation. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-24-17-8-7-13(11-18(17)25-2)9-10-21-20(23)15-12-26-16-6-4-3-5-14(16)19(15)22/h3-8,11-12H,9-10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYJGPMMQOVPRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=COC3=CC=CC=C3C2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[4-[(2-chloroacetyl)amino]phenyl]propanoate](/img/structure/B7464784.png)
![5-[2-[2-(Methylamino)phenyl]propan-2-yl]-1,2-dihydropyrazol-3-one](/img/structure/B7464794.png)
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B7464800.png)
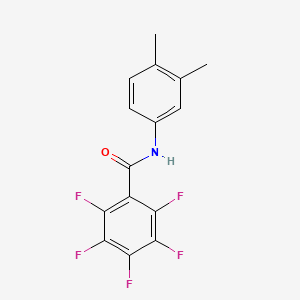
![4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide](/img/structure/B7464807.png)
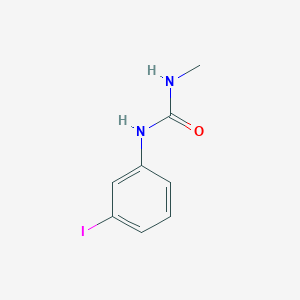

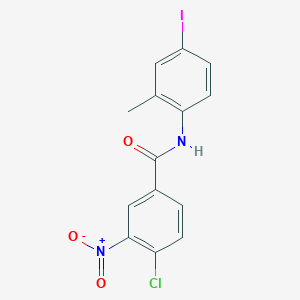
![2-[4-(difluoromethoxy)phenyl]-1H-benzimidazole](/img/structure/B7464830.png)
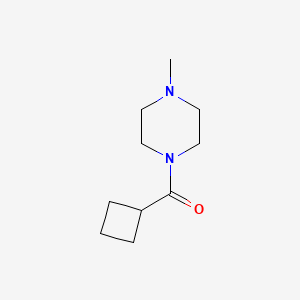
![2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide](/img/structure/B7464851.png)
